2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of chloro, fluorine, and dioxidoisothiazolidinyl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide typically involves multiple steps, including the introduction of the chloro, fluorine, and dioxidoisothiazolidinyl groups onto the benzamide backbone. Common synthetic routes may include:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Halogenation: Chlorination and fluorination reactions can be used to introduce the chloro and fluorine substituents.
Cyclization: Formation of the dioxidoisothiazolidinyl ring through cyclization reactions.
Amidation: Coupling of the substituted benzene derivative with an appropriate amine to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly involving the dioxidoisothiazolidinyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Chemical Biology: Use as a tool compound to study specific biochemical pathways or molecular targets.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Lacks the fluorine substituent.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide: Lacks the chloro substituent.
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-benzamide: Lacks both the chloro and fluorine substituents.
Uniqueness
The presence of both chloro and fluorine substituents, along with the dioxidoisothiazolidinyl group, makes 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-13-6-2-7-14(18)15(13)16(21)19-11-4-1-5-12(10-11)20-8-3-9-24(20,22)23/h1-2,4-7,10H,3,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZXBQFKELGQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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